Tertiapin-Q Trifluoroacetate is a synthetic peptide derived from the honeybee venom peptide known as tertiapin. This compound is recognized for its potent inhibitory effects on inward-rectifier potassium channels, particularly the ROMK1 and GIRK1/4 channels. Its significance lies in its ability to modulate potassium ion flow, which is crucial for various physiological processes, including cardiac and neuronal excitability .
Tertiapin-Q Trifluoroacetate falls under the category of peptide inhibitors, specifically targeting potassium channels. It is classified as a high-affinity blocker for inward-rectifier potassium channels, which play essential roles in maintaining cellular membrane potential and regulating excitability in various tissues .
The synthesis of Tertiapin-Q Trifluoroacetate primarily employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain, facilitating the formation of complex peptides with high purity.
Tertiapin-Q Trifluoroacetate has a complex molecular structure characterized by several key features:
The molecular formula for Tertiapin-Q Trifluoroacetate is . The molecular weight is approximately 877.01 g/mol .
During synthesis, Tertiapin-Q Trifluoroacetate undergoes several critical reactions:
Tertiapin-Q Trifluoroacetate exerts its pharmacological effects by selectively blocking specific inward-rectifier potassium channels, namely GIRK1/4 and ROMK1. This blockade alters potassium ion conductance across cell membranes, leading to significant physiological effects such as:
Tertiapin-Q Trifluoroacetate has diverse applications across various scientific fields:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5